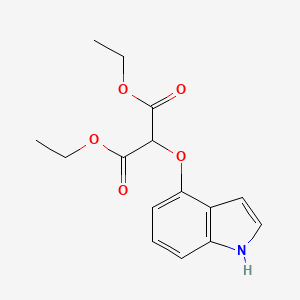
Diethyl 2-(indol-4-yloxy)malonate
Description
Diethyl 2-(indol-4-yloxy)malonate is a malonate ester derivative featuring an indole moiety substituted at the 4-position via an ether linkage. Malonate esters are widely utilized in organic synthesis due to their versatility as nucleophiles and electrophiles, enabling the construction of heterocycles, polyketides, and complex natural products.
Properties
CAS No. |
868947-76-6 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
diethyl 2-(1H-indol-4-yloxy)propanedioate |
InChI |
InChI=1S/C15H17NO5/c1-3-19-14(17)13(15(18)20-4-2)21-12-7-5-6-11-10(12)8-9-16-11/h5-9,13,16H,3-4H2,1-2H3 |
InChI Key |
DXCNQXWUOLNHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogs of diethyl malonate derivatives, emphasizing substituents, synthetic applications, and bioactivity:
Physicochemical Properties
- Molecular Weight and Solubility: The diiodo-methoxyphenoxy derivative () has a high molecular weight (623.95 g/mol), reducing aqueous solubility. The indol-4-yloxy group, being less bulky, may improve solubility compared to halogenated analogs .
- Electronic Effects: Methoxy and nitro groups () enhance electrophilicity at the malonate core, favoring nucleophilic attacks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


